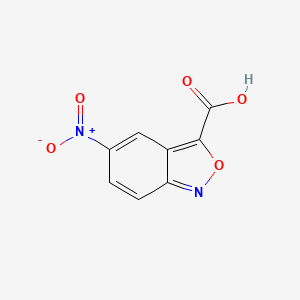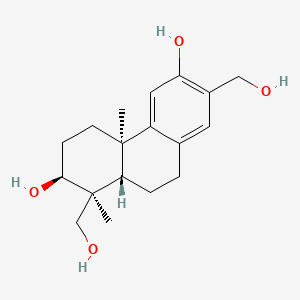
3-HYDROXY-4-(5-NITROPYRIDYLAZO)PROPYLANI
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-(5-nitropyridylazo)propylani: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxy group, a nitropyridylazo group, and a propylani group. This compound is often used in various scientific research applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(5-nitropyridylazo)propylani typically involves the following steps:
Formation of the Nitropyridylazo Group: This step involves the nitration of pyridine to form 5-nitropyridine, followed by the azo coupling reaction with an appropriate diazonium salt.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or a hydroxylating agent.
Attachment of the Propylani Group: The final step involves the attachment of the propylani group through a substitution reaction, typically using a propylating agent under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions:
Oxidation: 3-Hydroxy-4-(5-nitropyridylazo)propylani can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the hydroxy or nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, and other reducing agents.
Substitution: Various alkylating or acylating agents under controlled conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Chemistry: 3-Hydroxy-4-(5-nitropyridylazo)propylani is used as a reagent in analytical chemistry for the detection and quantification of metal ions. Its ability to form colored complexes with metal ions makes it valuable in spectrophotometric analysis.
Biology: In biological research, this compound is used as a staining agent for the visualization of specific cellular components. Its ability to bind to certain biomolecules allows for detailed cellular imaging.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the manufacturing of dyes and pigments. Its stability and reactivity make it suitable for producing high-quality colorants.
作用机制
The mechanism of action of 3-Hydroxy-4-(5-nitropyridylazo)propylani involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can be detected spectrophotometrically. In biological systems, it can interact with cellular components, allowing for visualization and analysis.
Molecular Targets and Pathways:
Metal Ions: The compound forms complexes with metal ions, which can be used for detection and quantification.
Biomolecules: It binds to specific biomolecules, enabling detailed imaging and analysis.
相似化合物的比较
3-Hydroxy-4-(4-nitrophenylazo)propylani: Similar in structure but with a different azo group.
3-Hydroxy-4-(5-nitrobenzylazo)propylani: Similar in structure but with a different substituent on the azo group.
Uniqueness: 3-Hydroxy-4-(5-nitropyridylazo)propylani is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to form colored complexes with metal ions and its applications in various fields make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
143205-66-7 |
|---|---|
分子式 |
C17H21N5Na2O6S |
分子量 |
469.424 |
IUPAC 名称 |
3-[[(4E)-4-[(5-nitropyridin-2-yl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl]-propylamino]propane-1-sulfonic acid;sodium |
InChI |
InChI=1S/C17H21N5O6S.2Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;;/h4-7,11-12H,2-3,8-10H2,1H3,(H,18,20)(H,26,27,28);;/b19-15+;; |
InChI 键 |
VPNUNTXOOLDZDJ-WTBAQZMLSA-N |
SMILES |
CCCN(CCCS(=O)(=O)O)C1=CC(=O)C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C=C1.[Na].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


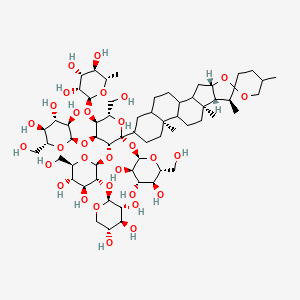
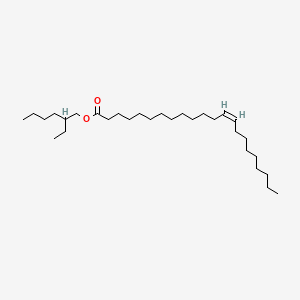
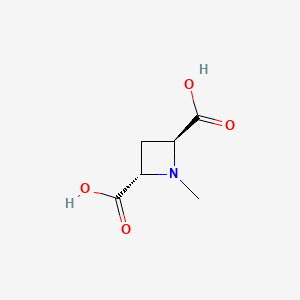
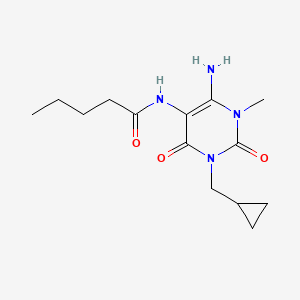
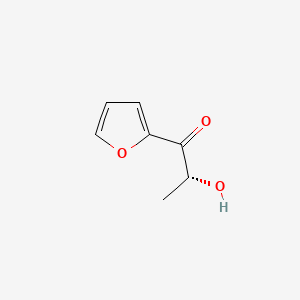
![[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B582981.png)
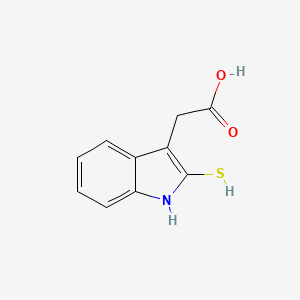
![Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate](/img/structure/B582983.png)
